molecular formula C12H11FN2O3 B10966432 2-(4-fluorophenoxy)-N-(1,2-oxazol-3-yl)propanamide

2-(4-fluorophenoxy)-N-(1,2-oxazol-3-yl)propanamide

Cat. No.: B10966432
M. Wt: 250.23 g/mol
InChI Key: ABJIXNVAEDDNHK-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-(1,2-oxazol-3-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group and an oxazolyl group attached to a propanamide backbone. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(4-fluorophenoxy)-N-(1,2-oxazol-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorophenol with an appropriate halogenated propanamide derivative under basic conditions to form the 4-fluorophenoxypropanamide intermediate. This intermediate is then reacted with an oxazole derivative under suitable conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-(4-fluorophenoxy)-N-(1,2-oxazol-3-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy group, using reagents such as halogens or nucleophiles. This can lead to the formation of substituted derivatives with different functional groups.

    Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.

Scientific Research Applications

2-(4-fluorophenoxy)-N-(1,2-oxazol-3-yl)propanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

    Medicine: The compound is explored for its potential therapeutic properties. It may exhibit pharmacological activities, such as anti-inflammatory or anticancer effects, making it a candidate for drug development.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenoxy)-N-(1,2-oxazol-3-yl)propanamide involves its interaction with specific molecular targets. The fluorophenoxy group may facilitate binding to hydrophobic pockets in proteins, while the oxazolyl group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

2-(4-fluorophenoxy)-N-(1,2-oxazol-3-yl)propanamide can be compared with other similar compounds, such as:

    2-(4-chlorophenoxy)-N-(1,2-oxazol-3-yl)propanamide: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical reactivity and biological activity.

    2-(4-bromophenoxy)-N-(1,2-oxazol-3-yl)propanamide: The presence of a bromophenoxy group can influence the compound’s properties, such as its ability to undergo substitution reactions.

    2-(4-methylphenoxy)-N-(1,2-oxazol-3-yl)propanamide: The methylphenoxy group may affect the compound’s hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H11FN2O3

Molecular Weight

250.23 g/mol

IUPAC Name

2-(4-fluorophenoxy)-N-(1,2-oxazol-3-yl)propanamide

InChI

InChI=1S/C12H11FN2O3/c1-8(12(16)14-11-6-7-17-15-11)18-10-4-2-9(13)3-5-10/h2-8H,1H3,(H,14,15,16)

InChI Key

ABJIXNVAEDDNHK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NOC=C1)OC2=CC=C(C=C2)F

Origin of Product

United States

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